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Compound of Interest

Compound Name: 3-Amino-4-ethylhexanoic acid

Cat. No.: B1271928

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-ethylhexanoic acid is a non-proteinogenic 3-amino acid. Unlike their a-amino acid
counterparts, 3-amino acids have their amino group attached to the third carbon atom from the
carboxyl group. This structural difference imparts unique conformational properties and
metabolic stability, making them valuable building blocks in medicinal chemistry. The ethyl
group at the fourth carbon position further influences the molecule’s lipophilicity and steric
profile, potentially affecting its biological activity and pharmacokinetic properties. This technical
guide provides a summary of the available physicochemical data for 3-Amino-4-ethylhexanoic
acid, outlines general experimental protocols for their determination, and presents a plausible
synthetic workflow.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of 3-Amino-4-ethylhexanoic acid is
limited, with most available information being computationally predicted. These predicted
values offer a preliminary understanding of the molecule's behavior and are summarized in the
table below.
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Property Value Source
Molecular Formula CsH17NO:2 PubChem[1]
Molecular Weight 159.23 g/mol PubChem[1]
Melting Point 204 - 206 °C Sigma-Aldrich[2]
XLogP3-AA (Computed) -1.4 PubChem[1]
Topological Polar Surface Area

63.3 A2 PubChem[1]
(Computed)
Complexity (Computed) 121 PubChem[1]
Hydrogen Bond Donor Count

2 PubChem
(Computed)
Hydrogen Bond Acceptor

2 PubChem
Count (Computed)
Rotatable Bond Count

5 PubChem

(Computed)

Note: The XLogP3-AA value suggests that the molecule is likely to be hydrophilic. However, it
is crucial to experimentally verify this and other computed values for accurate application in
research and development.

Experimental Protocols for Physicochemical
Property Determination

While specific experimental data for 3-Amino-4-ethylhexanoic acid is not readily available in
the public domain, the following are standard methodologies for determining the key
physicochemical properties of amino acids.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state
of a molecule at different pH values. For an amino acid, there are at least two pKa values: one
for the carboxylic acid group (pKai) and one for the amino group (pKaz).
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Methodology: Potentiometric Titration

Solution Preparation: A precise weight of 3-Amino-4-ethylhexanoic acid is dissolved in a
known volume of deionized water to create a standard solution.

Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated
pH electrode and a magnetic stirrer.

Acidic Titration: The solution is first acidified with a standard solution of a strong acid (e.qg.,
0.1 M HCI) to protonate all functional groups.

Basic Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is then incrementally
added using a burette. The pH of the solution is recorded after each addition.

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH
added. The pKa values correspond to the pH at the midpoints of the buffering regions (the
flat portions of the curve). The first midpoint corresponds to pKa (carboxylic acid), and the
second to pKaz (amino group).

Determination of logP (Octanol-Water Partition
Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which
is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME)
properties.

Methodology: Shake-Flask Method

» System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other
by vigorous mixing, followed by separation of the two phases.

 Partitioning: A known amount of 3-Amino-4-ethylhexanoic acid is dissolved in the aqueous
phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a
separatory funnel.

» Equilibration: The mixture is shaken for a set period to allow for the partitioning of the amino
acid between the two phases until equilibrium is reached.
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» Phase Separation and Analysis: The octanol and water layers are carefully separated. The
concentration of the amino acid in each phase is determined using a suitable analytical
technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and
formulation.

Methodology: Equilibrium Shake-Flask Method

o Sample Preparation: An excess amount of solid 3-Amino-4-ethylhexanoic acid is added to
a known volume of purified water in a sealed flask.

o Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically
24-48 hours) to ensure that equilibrium is reached.

o Sample Processing: The resulting suspension is filtered to remove the undissolved solid,
yielding a saturated solution.

» Quantification: The concentration of the dissolved amino acid in the filtrate is determined by
a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the
agueous solubility of the compound at that temperature.

Plausible Synthetic Workflow

A common method for the synthesis of 3-amino acids involves the reductive amination of -
keto esters. The following diagram illustrates a plausible workflow for the synthesis of 3-
Amino-4-ethylhexanoic acid.
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Ethyl 3-oxo-4-ethylhexanoate + Ammonia (NH3)

(B-keto ester)
Imine Intermediate Reduction
(in situ) (e.g., NaBH3CN)

Ammonia (NH3)
Reducing Agent (e.g., NaBH3CN)

3-Amino-4-ethylhexanoic acid

Click to download full resolution via product page

Plausible synthesis of 3-Amino-4-ethylhexanoic acid.

Potential Biological Significance

While no specific biological activities have been reported for 3-Amino-4-ethylhexanoic acid,
the broader class of 3-amino acids is of significant interest in drug discovery. Their unique
structural features can lead to several advantageous properties:

o Proteolytic Stability: The altered backbone of peptides incorporating 3-amino acids often
confers resistance to degradation by proteases, potentially leading to longer in vivo half-
lives.

e Secondary Structures: B-peptides can fold into stable secondary structures, such as helices
and sheets, which can be designed to mimic the structures of biologically active a-peptides.

» Pharmacological Activities: 3-amino acids and their derivatives have been shown to exhibit a
wide range of biological activities, including antimicrobial, antifungal, and anticancer
properties.[3][4][5] They can be incorporated into peptides to modulate receptor binding and
other protein-protein interactions.[6]

Given these general properties, 3-Amino-4-ethylhexanoic acid could be a valuable building
block for the synthesis of novel peptidomimetics and other small molecules with potential
therapeutic applications. Further research is warranted to explore its specific biological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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